![molecular formula C18H18N2O3S2 B2524981 2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide CAS No. 895458-38-5](/img/structure/B2524981.png)
2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzenesulfonyl group, a cyano group, and a tetrahydrobenzothiophene moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzenesulfonyl chloride, 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene, and acetamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is C19H20N2O3S, with a molecular weight of approximately 388.5 g/mol. The compound features a unique structural framework that includes a benzenesulfonyl group and a tetrahydrobenzothiophene moiety, which contribute to its pharmacological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze its structure and confirm purity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds similar to 2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide. For instance:
- Inhibition of Inflammatory Mediators : Research indicates that derivatives of benzenesulfonamide can significantly reduce inflammation in animal models. One study reported that certain derivatives inhibited carrageenan-induced rat paw edema by up to 94.69% .
- Selective Inhibition of Enzymes : The compound has been studied for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. A specific derivative showed promising results as a multitarget inhibitor for COX-2 and 5-lipoxygenase .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Its structural features may enhance interaction with microbial targets, leading to effective inhibition of bacterial growth. The benzenesulfonamide group is known for its role in enhancing solubility and bioavailability in biological systems.
Case Study 1: In Vivo Efficacy
A study evaluated the efficacy of a derivative of this compound in reducing formalin-induced pain in rats. The results demonstrated significant analgesic effects at dosages that were well tolerated . Pharmacokinetic studies indicated high oral bioavailability and favorable clearance rates.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of the compound to various targets involved in inflammation. The results suggested that the compound could selectively inhibit 5-lipoxygenase while showing weak binding to COX-2, indicating a potential for developing selective anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: Similar structure but lacks the methyl group.
2-(benzenesulfonyl)-N-(3-cyano-6-methyl-1-benzothiophen-2-yl)acetamide: Similar structure but lacks the tetrahydro moiety.
Uniqueness
2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound belongs to the class of sulfonamides and has been studied primarily for its anti-inflammatory and analgesic properties. The unique structural features of this compound contribute to its pharmacological profile and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O2S, with a molecular weight of approximately 334.40 g/mol. The compound's structure includes a benzenesulfonyl group attached to an acetamide moiety, which is further functionalized with a cyano group and a tetrahydrobenzothiophene ring.
Structural Representation
Component | Description |
---|---|
Molecular Formula | C17H18N2O2S |
Molecular Weight | 334.40 g/mol |
Functional Groups | Benzenesulfonyl, Acetamide, Cyano |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide : Reacting benzenesulfonyl chloride with an amine derivative.
- Introduction of the Cyano Group : Utilizing sodium cyanide in a nucleophilic substitution reaction.
- Cyclization : Facilitating the formation of the tetrahydrobenzothiophene structure.
The biological activity of this compound is primarily linked to its interaction with various biological targets involved in inflammation and pain pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in the inflammatory response.
Pharmacological Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against COX-2 and TRPV1 receptors:
- COX Inhibition : IC50 values for COX-2 inhibition were reported at 0.011 µM and 0.023 µM for two derivatives .
- TRPV1 Inhibition : The same derivatives showed IC50 values of 0.008 µM and 0.14 µM against TRPV1 receptors .
Case Studies
A comparative study on N-(benzene sulfonyl) acetamide derivatives highlighted their efficacy in reducing inflammation and pain:
- Analgesic Activity : In vivo studies indicated that these compounds significantly reduced formalin-induced pain in animal models.
- Anti-inflammatory Effects : The compounds were effective in inhibiting capsaicin-induced ear edema, demonstrating their potential as anti-inflammatory agents .
Data Summary
Activity Type | Target | IC50 Value (µM) |
---|---|---|
COX-2 | Enzyme | 0.011 - 0.023 |
LOX | Enzyme | 0.046 - 0.31 |
TRPV1 | Receptor | 0.008 - 0.14 |
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-7-8-14-15(10-19)18(24-16(14)9-12)20-17(21)11-25(22,23)13-5-3-2-4-6-13/h2-6,12H,7-9,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXSHJCRIZNEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.